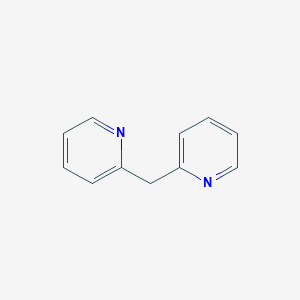

Dipyridin-2-ylmethane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGSYTXAREMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150317 | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-37-2 | |

| Record name | 2,2′-Methylenebis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,2'-methylenebis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dipyridin 2 Ylmethane and Its Derivatives

Established Synthetic Pathways for Dipyridin-2-ylmethane

Several reliable methods for the synthesis of the core this compound structure have been established. These pathways often begin from readily available pyridine-based precursors.

The primary starting materials for the synthesis of this compound include di(pyridin-2-yl)methanol (B1605064), di-2-pyridyl ketone, and 2,2-di(pyridin-2-yl)acetic acid (DPA). smolecule.com The synthesis of the precursor di(pyridin-2-yl)methanol can be achieved through the NaH-mediated alkylation of pyridine (B92270) derivatives. Another approach involves the use of 2-methylpyridine (B31789), which can be converted to its organolithium reagent. scholaris.ca

Key reagents used in these transformations include:

Concentrated sulfuric acid (H₂SO₄) for reduction/dehydration. smolecule.com

Sodium borohydride (B1222165) (NaBH₄) or other reducing agents for the reduction of ketones. smolecule.com

n-Butyllithium (nBuLi) for the deprotonation of 2-methylpyridine. scholaris.ca

The reaction conditions are tailored to the specific pathway. One of the most common methods involves the reduction of di(pyridin-2-yl)methanol, which is achieved by heating with 98% sulfuric acid at 120°C for a period of 6 to 8 hours. smolecule.com Alternatively, di-2-pyridyl ketone can be reduced to form the target compound. smolecule.com

A distinct pathway is the spontaneous decarboxylation of 2,2-di(pyridin-2-yl)acetic acid, which yields this compound after tautomerization. Furthermore, a 1 M solution of pyridin-2-ylmethyl lithium, prepared by reacting 2-methylpyridine with nBuLi in THF, can be used to synthesize the title compound. scholaris.ca

Optimization of these syntheses often requires careful control to mitigate side reactions. For instance, during acid-catalyzed reactions, the use of inert atmospheres and anhydrous conditions is crucial to prevent competing ether formation or oxidation.

| Synthetic Pathway | Starting Material(s) | Key Reagents/Conditions | Reported Yield (%) |

| Reduction/Dehydration | Di(pyridin-2-yl)methanol | H₂SO₄ (98%), 120°C, 6-8 h | Not specified |

| Reduction | Di-2-pyridyl ketone | Reducing agents (e.g., NaBH₄) | Not specified |

| Acid-Catalyzed Condensation | 2-Pyridinecarboxaldehyde & amine derivative | Acid catalyst | 40-60 |

| Decarboxylation | 2,2-di(pyridin-2-yl)acetic acid | Spontaneous | Not specified |

| Organometallic Route | 2-Methylpyridine | nBuLi, THF, -78°C to 0°C | Not specified |

Derivatization Strategies of the this compound Skeleton

The this compound structure serves as a versatile scaffold for the introduction of various functional groups and the extension of its electronic system. mdpi.com The methylene (B1212753) bridge, in particular, offers a reactive site for further functionalization. smolecule.com These modifications are primarily aimed at creating sophisticated ligands with tailored properties for use in materials science and coordination chemistry. smolecule.commdpi.com

A key strategy for modifying the this compound skeleton involves starting from the related compound, di-2-pyridylketone. mdpi.com By targeting this precursor, a range of functionalities can be incorporated to enhance coordination stability and adjust the optical properties of resulting metal complexes. mdpi.com

Research has demonstrated the successful introduction of amino, imino, nitrile, hydrazine, and alcoholic functional groups onto the this compound framework. mdpi.com These modifications are typically achieved through multi-step synthetic sequences starting from di-2-pyridylketone. mdpi.com A prevalent strategy involves the reduction of the carbonyl group in di-2-pyridylketone to form di(pyridin-2-yl)methanol, which serves as a crucial intermediate. mdpi.com This alcohol can then be converted into ether derivatives via the Williamson ether synthesis. mdpi.com These ether intermediates provide a platform for introducing terminal functional groups, such as amines and carbamides, which are often required for surface functionalization or further coupling reactions. mdpi.comgoogle.com

Extending the electronic conjugation by incorporating π-systems is a highly effective method for designing novel dyes and molecular wires with tuned optical and electrochemical properties. mdpi.comnih.gov The this compound skeleton is an excellent chelating structure that provides a solid foundation for these modifications. mdpi.com

The primary strategy involves forming ether derivatives from di(pyridin-2-yl)methanol. mdpi.com These ether-based intermediates are then subjected to cross-coupling reactions, such as the Sonogashira or Heck reactions, to insert π-conjugated spacers between the dipyridin-2-yl moiety and a terminal functional group. smolecule.comresearchgate.net Commonly employed π-systems include phenylene, thienylene, allyl, and ethynyl (B1212043) groups. mdpi.comresearchgate.net These spacers act as "molecular wires," effectively extending electronic conjugation across the molecule. mdpi.comresearchgate.net

For example, a ligand featuring an ethynylphenyl spacer with a terminal amine group was synthesized via a Sonogashira coupling. The reaction involved an equimolar mixture of 2,2'-((4-iodobenzyloxy)methylene)dipyridine and 4-ethynylaniline, catalyzed by PdCl₂(PPh₃)₂ and CuI in a diethylamine (B46881) solvent. mdpi.com Such derivatizations have been instrumental in creating luminescent iridium complexes with high quantum yields. mdpi.comnih.govresearchgate.net

| Derivatization Strategy | Precursor/Intermediate | Reaction Type | Introduced π-System/Functional Group | Purpose |

| Functionalization | Di-2-pyridylketone | Various | Amine, Imino, Nitrile, Hydrazine, Alcohol | Tune optical properties, increase coordination stability mdpi.com |

| Conjugation Extension | Di(pyridin-2-yl)methanol | Williamson Ether Synthesis, Sonogashira/Heck Coupling | Phenyl, Allyl, Ethynyl mdpi.comresearchgate.net | Create molecular wires, tune electronic properties mdpi.com |

Extension of Electronic Conjugation through π-Systems

Phenyl, Allyl, and Ethynyl Insertions

The introduction of π-conjugated systems such as phenyl, allyl, and ethynyl groups into the this compound framework is a powerful strategy for creating ether-based intermediates with extended electronic conjugation. mdpi.comresearchgate.netnih.gov These modifications are instrumental in designing molecular wires and tuning the photophysical properties of the final metal complexes. mdpi.comresearchgate.net For instance, the insertion of these groups between the this compound chelating portion and a terminal functional group can significantly influence the luminescence and electrochemical behavior of the resulting iridium complexes. mdpi.comresearchgate.netnih.gov

Molecular Wire Design via Conjugated Spacers

The concept of "molecular wires" involves the use of conjugated spacers to facilitate electron transfer over significant distances within a molecule. mdpi.comresearchgate.netnih.gov In the context of this compound derivatives, conjugated spacers like phenylene, thienylene, and ethynyl groups are inserted to modulate the structural, optical, and electrochemical properties of their metal complexes. mdpi.com For example, a phenyl-ethyn-phenyl spacer can be incorporated to act as a molecular wire, ensuring electronic conjugation and stability in the final complex. mdpi.com The choice of an appropriate conjugate bridge is critical in designing new dyes with improved performance for applications such as sensitized solar cells. nih.gov

Ether Derivative Synthesis from Di(pyridin-2-yl)methanol

Di(pyridin-2-yl)methanol serves as a key precursor for the synthesis of various this compound derivatives, particularly through the formation of ether linkages. mdpi.com

Williamson Synthesis Applications

The Williamson ether synthesis is a principal method for forming ether derivatives from di(pyridin-2-yl)methanol. mdpi.comimist.malibretexts.org This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. libretexts.orgmasterorganicchemistry.com This approach is fundamental in creating ether-based intermediates that can be further modified. mdpi.com The reaction is versatile, allowing for the introduction of various functional groups and spacers. mdpi.comimist.ma

Cross-Coupling Reactions for Spacer Extension (e.g., Sonogashira, Heck)

To further extend the conjugated systems in ether derivatives of di(pyridin-2-yl)methanol, cross-coupling reactions such as the Sonogashira and Heck reactions are employed. mdpi.comresearchgate.net The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is particularly useful for creating carbon-carbon bonds and extending π-systems. mdpi.comlibretexts.orgwikipedia.orgscispace.comorganic-chemistry.orgresearchgate.net For instance, ligands with methyl-4-(prop-1-en-1-yl)phenyl and prop-1-yn-1-ylphenyl spacers have been synthesized using Heck and Sonogashira cross-coupling reactions, respectively. mdpi.com These reactions are crucial for building complex molecular architectures with tailored electronic properties. mdpi.com

Alternative Synthetic Routes to this compound Analogues

Beyond the direct functionalization of the this compound core, alternative routes starting from related precursors offer additional synthetic flexibility.

Reduction of Di-2-pyridylketone to Di(pyridin-2-yl)methanol as a Precursor

A common and effective strategy for accessing this compound and its derivatives begins with the reduction of di-2-pyridylketone. mdpi.comnih.gov This reduction yields di(pyridin-2-yl)methanol, a versatile intermediate. mdpi.comnih.gov The reduction of the carbonyl group is significant because it enhances the luminescent properties of the corresponding metal complexes by removing the non-radiative decay pathway associated with the C=O antibonding orbital. mdpi.com Di(pyridin-2-yl)methanol can then be used in a variety of subsequent reactions, including the etherification and cross-coupling reactions discussed previously, to generate a wide range of functionalized ligands. mdpi.com

Interactive Data Table: Synthetic Reactions and Products

| Starting Material | Reaction Type | Reagents | Product | Reference |

| Di(pyridin-2-yl)methanol | Williamson Ether Synthesis | NaH, Alkyl Halide | Ether derivative of di(pyridin-2-yl)methanol | mdpi.comimist.ma |

| Ether intermediate with a halide | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu co-catalyst | Extended conjugated spacer derivative | mdpi.comlibretexts.org |

| Ether intermediate with an alkene | Heck Coupling | Alkene, Pd catalyst | Extended conjugated spacer derivative | mdpi.com |

| Di-2-pyridylketone | Reduction | Reducing agent (e.g., NaBH4) | Di(pyridin-2-yl)methanol | mdpi.com |

Cycloaddition Reactions for Dipyridin-2-ylmethanol Formation

Theoretical studies have explored the formation of di(pyridin-2-yl)methanol through cycloaddition pathways. Computational chemistry, specifically Density Functional Theory (DFT), has been employed to investigate the reaction between a methylidyne radical (CH•) and dipyrromethanol. researchgate.net This theoretical model proposes a cycloaddition reaction onto the unsaturated dipyrromethanol moiety.

The investigated mechanism involves the initial formation of a six-membered ring, which is followed by H-elimination through a ring expansion process to yield the final di(pyridin-2-yl)methanol product. researchgate.net Time-dependent density functional theory (TD-DFT) simulations were also performed to analyze and compare the ultraviolet-visible spectra of the reactant and the product. researchgate.net

Computational Study of Di(pyridin-2-yl)methanol Formation

| Reactants | Theoretical Method | Proposed Intermediate | Proposed Product | Key Finding |

|---|---|---|---|---|

| Dipyrromethanol and Methylidyne Radical (CH•) | Density Functional Theory (DFT) | Six-membered ring adduct | Di(pyridin-2-yl)methanol | Formation occurs via cycloaddition followed by H-elimination and ring expansion. researchgate.net |

Synthetic Approaches to Dipyridin-2-ylmethanone Oxime from Di-2-pyridyl Ketone

Dipyridin-2-ylmethanone oxime (C₁₁H₉N₃O) is synthesized from di-2-pyridyl ketone via a classical condensation reaction. najah.edunajah.edu This established method involves refluxing an alcoholic solution of di-2-pyridyl ketone with hydroxylamine (B1172632) hydrochloride in a basic medium. najah.edu The reaction scheme results in a good yield of the desired oxime product. najah.edu

The resulting compound is a stable, crystalline material. researchgate.net The structure and properties of the synthesized dipyridin-2-ylmethanone oxime have been extensively characterized using various analytical techniques, including Infrared (IR) spectroscopy, Electron Ionization Mass Spectrometry (EI-MS), Elemental Analysis (EA), UV-visible spectroscopy, Thermogravimetric analysis (TG), and Nuclear Magnetic Resonance (¹H-NMR). najah.eduresearchgate.net

Furthermore, the precise molecular structure has been confirmed by X-ray diffraction studies. najah.eduresearchgate.net These studies show that the oxime crystallizes in the monoclinic space group P21/c. najah.eduresearchgate.net The molecular conformation is noted to be stabilized by a strong intramolecular hydrogen bond between the hydroxyl group of the oxime and a pyridine nitrogen atom. najah.eduresearchgate.net

Crystallographic Data for Dipyridin-2-ylmethanone Oxime

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₉N₃O | najah.edu |

| Crystal System | Monoclinic | najah.edu |

| Space Group | P21/c | najah.eduresearchgate.net |

| a (Å) | 8.8811 (8) | najah.eduresearchgate.net |

| b (Å) | 10.6362 (8) | najah.eduresearchgate.net |

| c (Å) | 11.2050 (8) | najah.eduresearchgate.net |

| β (°) | 109.085 (4) | najah.eduresearchgate.net |

| Volume (ų) | 1000.26 (14) | najah.eduresearchgate.net |

| Z | 4 | najah.eduresearchgate.net |

Coordination Chemistry of Dipyridin 2 Ylmethane Ligands

General Principles of N,N-Bidentate Ligand Chelation with Transition Metals

The coordination of N,N-bidentate ligands to transition metals is governed by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the steric and electronic properties of the ligand, and the reaction conditions. The flexible nature of the methylene (B1212753) bridge in dipyridin-2-ylmethane allows it to accommodate a range of bite angles, which is the angle between the two coordinating nitrogen atoms and the metal center. This flexibility enables it to coordinate to a wide variety of transition metals with different coordination preferences.

The formation of metal complexes with N,N-bidentate ligands can lead to various coordination geometries, such as octahedral, square planar, and tetrahedral, depending on the coordination number of the metal ion and the stoichiometry of the complex. For instance, a metal ion with a coordination number of six can accommodate three bidentate ligands to form an octahedral complex.

Structural Analysis of this compound Metal Complexes

The structural analysis of metal complexes containing this compound provides valuable insights into the coordination behavior of this ligand and the resulting geometries of the complexes. X-ray crystallography is a primary tool for elucidating the solid-state structures of these compounds.

This compound typically coordinates to transition metals in a bidentate fashion through the nitrogen atoms of its two pyridyl rings. This coordination results in the formation of a six-membered chelate ring, which is generally stable. rsc.org The flexibility of the methylene bridge allows this six-membered ring to adopt various conformations, such as a boat or a chair, to minimize steric strain within the complex.

The coordination of this compound can lead to the formation of mononuclear complexes, where a single metal ion is chelated by one or more dpma (B1668547) ligands. For example, in complexes with a 1:2 metal-to-ligand ratio, the metal center is typically coordinated by two dpma ligands. Additionally, the structural flexibility of this compound allows it to act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.org

Table 1: Selected Metal Complexes of this compound and their Coordination Features

| Complex | Metal Ion | Coordination Mode | Chelate Ring Size | Reference |

| [(dpma)AlCl₂]⁺[AlCl₄]⁻ | Al³⁺ | Bidentate | 6-membered | rsc.org |

| [(dpma)GaCl₂]⁺[GaCl₄]⁻ | Ga³⁺ | Bidentate | 6-membered | rsc.org |

| (dpma)InCl₃ | In³⁺ | Bidentate | 6-membered | rsc.org |

| [Ag(dpma)]NO₃ (1-D polymer) | Ag⁺ | Bridging | 6-membered | rsc.org |

While idealized coordination geometries like octahedral or tetrahedral are often depicted, in reality, metal complexes of this compound frequently exhibit distorted geometries. These distortions can arise from several factors, including the steric constraints imposed by the ligand, crystal packing forces in the solid state, and electronic effects such as the Jahn-Teller effect in certain transition metal ions. nih.govnih.gov

These structural distortions can have a significant impact on the physical and chemical properties of the complexes, including their electronic spectra, magnetic properties, and reactivity.

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for characterizing the structure and bonding in this compound metal complexes, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic this compound complexes in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of the different atoms in the ligand upon coordination to a metal ion.

Upon complexation, the signals corresponding to the protons and carbon atoms of the this compound ligand typically experience a shift in their chemical shifts compared to the free ligand. nih.gov The magnitude and direction of these coordination-induced shifts can provide insights into the nature of the metal-ligand bond and the geometry of the complex. For instance, the protons on the pyridine (B92270) rings closest to the metal center often show the most significant downfield shifts due to the deshielding effect of the metal ion. mdpi.comresearchgate.net The symmetry of the NMR spectrum can also reveal information about the symmetry of the complex in solution.

Table 2: Illustrative ¹H NMR Chemical Shift Changes upon Coordination of this compound

| Proton | Free Ligand (dpma) δ (ppm) | Coordinated Ligand (in a generic M-dpma complex) δ (ppm) | Change in δ (ppm) |

| Pyridine H-6 | ~8.5 | Downfield shift | Significant |

| Pyridine H-3, H-4, H-5 | ~7.2-7.8 | Downfield or upfield shifts | Moderate |

| Methylene -CH₂- | ~4.3 | Downfield or upfield shifts | Variable |

Note: The actual chemical shifts and their changes will vary depending on the specific metal ion, solvent, and other ligands present in the complex.

Infrared (IR) spectroscopy is a valuable technique for probing the vibrational modes of this compound and its metal complexes. By comparing the IR spectrum of a complex with that of the free ligand, one can identify changes in the vibrational frequencies of specific bonds upon coordination.

The coordination of the pyridyl nitrogen atoms to the metal center typically leads to shifts in the vibrational frequencies associated with the pyridine rings. researchgate.net For instance, the C=N and C=C stretching vibrations of the pyridine rings, which appear in the 1400-1600 cm⁻¹ region, often shift to higher frequencies upon complexation. ijstm.com These shifts are indicative of the electronic changes within the ligand upon coordination.

Furthermore, new vibrational bands may appear in the far-IR region (typically below 600 cm⁻¹) of the spectrum of the complex. These bands are often assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the formation of a coordinate bond between the metal and the nitrogen atoms of the this compound ligand. researchgate.net The position of these M-N stretching bands can provide information about the strength of the metal-ligand bond.

Table 3: Key Infrared Spectral Features of this compound Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Free Ligand | Expected Shift upon Coordination |

| Pyridine C=N/C=C stretching | 1400 - 1600 | Shift to higher frequency |

| Pyridine ring breathing | ~1000 | Shift to higher frequency |

| C-H out-of-plane bending | 700 - 900 | Shift to higher frequency |

| Metal-Nitrogen (M-N) stretching | Not present | Appears in the far-IR region (e.g., 200-500 cm⁻¹) |

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of metal complexes incorporating this compound and its derivatives are characterized by intense absorption bands in the ultraviolet (UV) region. These absorptions are typically attributed to a combination of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intra-ligand (π-π*) transitions.

In cationic heteroleptic cyclometalated iridium(III) complexes, for instance, the absorption profiles are dominated by these charge-transfer bands. nih.gov For a complex such as [Ir(ppy)2(B1)]+, where B1 is a this compound derivative, the electronic transitions are primarily of a mixed metal/ligand-to-ligand charge transfer (¹MLLCT) character. These transitions originate from the Iridium(III) d-orbitals and the π-orbitals of the phenyl moiety of the phenylpyridine (ppy) ligands, terminating in the π*-orbitals of the pyridine moieties. nih.gov

The introduction of extended π-systems into the this compound ligand can significantly alter the absorption spectrum. For example, in the complex [Ir(ppy)2(A4)]+, which features a phenyl-ethynyl-phenyl spacer, a strong absorption at 313 nm is observed. This is attributed to a pure intra-ligand (π-π*) transition within the aromatic spacer, a feature confirmed by Electron-Density Difference Map (EDDM) analysis. nih.gov Despite these variations in the UV region, many of these complexes exhibit similar luminescence profiles in the visible region. nih.gov

The following table summarizes the key photophysical properties of two representative iridium complexes featuring this compound ether derivatives.

| Complex | Absorption λmax (nm) | Emission λem (nm) (in CH3CN) | Quantum Yield (Φ) | Lifetime (τ) (μs) |

|---|---|---|---|---|

| [Ir(ppy)2(B1)]+ | 263, 300 sh, 340 sh, 380 sh | 498 | 0.23 | 2.1 |

| [Ir(ppy)2(A4)]+ | 263, 313, 380 sh | 499 | 0.18 | 1.8 |

This compound in Specific Metal Complex Systems

Iridium Complexes

The this compound scaffold is a highly effective chelating structure for developing luminescent iridium(III) complexes, valued for their applications in areas like lighting and sensors. nih.govmdpi.com The versatility of this ligand allows for systematic modifications to tune the resulting complexes' photophysical and electrochemical properties. mdpi.com

A prominent class of iridium complexes utilizing this compound ligands are the cationic heteroleptic cyclometalated species. These compounds typically have the general formula [Ir(C^N)2(N^N)]+, where C^N represents a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy), and N^N is the bidentate this compound derivative. nih.gov

The synthesis of these complexes is generally a two-step process. First, a chloride-bridged iridium dimer, such as [Ir(ppy)2Cl]2, is prepared. This dimer is then reacted with the desired this compound-based ligand, leading to the stable, monomeric, and often luminescent final complex. nih.gov These complexes exhibit a distorted octahedral geometry around the iridium center.

The electronic structure and properties of this compound-based iridium complexes can be systematically tuned by incorporating conjugated π-systems into the ligand framework. nih.govnih.gov Introducing units such as phenylene, allyl, or ethynyl (B1212043) groups as "molecular wires" within the ligand structure extends the electronic conjugation. nih.gov

This extension of the π-system has a profound impact on the optical and electrochemical behavior of the complex. nih.govnih.gov For example, as noted in the UV-Visible spectroscopy section, incorporating a phenyl-ethynyl-phenyl spacer introduces a distinct intra-ligand charge transfer band in the absorption spectrum. nih.gov Density Functional Theory (DFT) calculations have highlighted the key role these conjugated systems play in modulating the final electronic and optical properties of the complexes. nih.govnih.gov This strategic modification allows for the rational design of complexes with tailored characteristics.

The design of the this compound ligand is crucial for achieving enhanced luminescence in the corresponding iridium complexes. nih.gov One effective strategy involves the reduction of the carbonyl group in the precursor, di-2-pyridylketone, to di(pyridin-2-yl)methanol (B1605064). This modification enhances luminescent properties by removing the energetically accessible antibonding C=O orbital, which can otherwise act as a quenching pathway for the excited state.

Furthermore, synthetic strategies have been developed to introduce various functional groups (e.g., amino, imino, nitrile, alcoholic) onto the this compound skeleton. These modifications serve to increase coordination stability and to fine-tune the optical properties, leading to high quantum yields and long luminescence lifetimes. nih.gov For instance, the complexes [Ir(ppy)2(B1)]+ and [Ir(ppy)2(A4)]+ display strong luminescence in the blue region of the spectrum with lifetimes on the order of microseconds (10⁻⁶ s), consistent with emission from triplet excited states. nih.gov

The following table presents data for two iridium complexes, illustrating how ligand design influences their luminescent properties.

| Complex | Quantum Yield (Φ) | Lifetime (τ) (μs) | Emission Color |

|---|---|---|---|

| [Ir(ppy)2(B1)]+ | 0.23 | 2.1 | Blue |

| [Ir(ppy)2(A4)]+ | 0.18 | 1.8 | Blue |

Palladium(II) Complexes

This compound and its derivatives also serve as effective ligands for palladium(II), forming stable complexes. In these systems, the ligand typically acts in a bidentate fashion, coordinating to the palladium center through the two pyridinic nitrogen atoms. This coordination results in the formation of a six-membered chelate ring.

The resulting palladium(II) complexes, such as cis-dichloro[di-(2-pyridyl)methanol]palladium(II), generally exhibit a distorted square planar geometry around the palladium atom. The synthesis of these complexes can be achieved by reacting a suitable palladium(II) precursor, like Na2[PdCl4]·H2O, with the this compound derivative in an appropriate solvent. These complexes have been characterized using various spectroscopic techniques, including ¹H and ¹³C NMR, IR spectroscopy, and X-ray single-crystal diffraction. For example, the crystal structure of (dpk·EtOH)PdCl2 (where dpk is di(2-pyridyl) ketone) confirms a monomeric system with a square planar geometry in a cis configuration.

Ligand Influence on Coordination Mode and Chelate Ring Size

This compound (dpma) is a flexible ligand that coordinates to metal centers through the nitrogen atoms of its two pyridine rings, typically forming a six-membered chelate ring. rsc.org The structural flexibility of the dpma ligand, particularly the methylene bridge, allows for a more diverse coordination chemistry compared to more rigid ligands like bipyridine (bpy). rsc.org This flexibility enables dpma to adopt various coordination modes, influencing the geometry and stability of the resulting metal complexes.

The nature of the substituents on the pyridine rings and the methylene bridge can significantly alter the ligand's electronic and steric properties, thereby dictating the coordination mode and the size of the chelate ring. For instance, modifications to the ligand backbone can enforce specific coordination geometries or introduce additional donor atoms, leading to the formation of complexes with different dimensionalities, from discrete molecules to one-dimensional coordination polymers. rsc.org

High-Valent Palladium Coordination Compounds

The this compound framework has been instrumental in stabilizing high-valent palladium species, particularly Pd(III) and Pd(IV). The ability of these ligands to support such high oxidation states is crucial for understanding the mechanisms of various palladium-catalyzed reactions, which are often proposed to involve Pd(II)/Pd(IV) or Pd(III) intermediates. illinois.edu

Research has demonstrated the synthesis and characterization of mononuclear Pd(III) and Pd(IV) complexes stabilized by this compound-based ligands. For example, a Pd(IV) complex was generated by reacting a Pd(II)-methyl hydroxide (B78521) precursor with methyl iodide. illinois.edu Although too unstable for crystallographic characterization, it was identified using NMR spectroscopy. illinois.edu The electronic and steric properties of the this compound ligand can be fine-tuned to modulate the redox potentials of the palladium center, facilitating the accessibility of higher oxidation states.

The table below summarizes key findings related to high-valent palladium complexes with this compound and related ligands.

| Complex Type | Stabilizing Ligand | Key Findings |

| Pd(IV) | Di-2-pyridylmethanesulfonate | Generated from a Pd(II) precursor; characterized by NMR spectroscopy. illinois.edu |

| Pd(III) | Multidentate pyridine dithiolate ligands | Solid-state structure of a four-coordinate Pd(III) complex was obtained. illinois.edu |

| Pd(I) | Dithiolate pyridinophane ligands with ancillary phosphine (B1218219) ligands | Monomeric Pd(I) complexes were structurally characterized and showed catalytic activity. illinois.edu |

Copper(II) Complexes

This compound and its derivatives readily form stable complexes with copper(II). The coordination geometry around the copper(II) center in these complexes can vary from square planar to distorted octahedral, depending on the specific ligand and the presence of other coordinating species. rsc.org The flexible nature of the this compound backbone allows for the formation of both mononuclear and polynuclear copper(II) complexes. rsc.orgnih.gov

Role in Perovskite Solar Cell Hole-Transport Layers

Copper(II) complexes, including those with this compound-type ligands, have emerged as promising materials for hole-transport layers (HTLs) in perovskite solar cells. These complexes can offer advantages over traditional organic HTLs due to their tunable electronic properties, high stability, and potentially lower cost. The performance of a solar cell is influenced by the charge transport properties of the HTL. mdpi.com

Copper complexes with tailored ligands can facilitate efficient hole extraction from the perovskite layer and transport to the electrode. The energy levels of the copper complex, specifically the highest occupied molecular orbital (HOMO), must be well-aligned with the valence band of the perovskite material to ensure efficient charge transfer. The design of the this compound ligand can influence these energy levels.

Iron(II) Supramolecular Coordination Systems

This compound and related multidentate pyridine-based ligands are effective building blocks for the construction of iron(II) supramolecular coordination systems. These systems can self-assemble into complex architectures, such as coordination polymers and discrete cages, driven by the coordination of the ligand to the iron(II) center. rsc.orgnih.gov The resulting structures often exhibit interesting magnetic and electronic properties, including spin crossover (SCO) behavior. nih.gov

The SCO phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. In iron(II) complexes, this corresponds to a change from a diamagnetic (S=0) to a paramagnetic (S=2) state. The nature of the ligand plays a crucial role in determining the SCO properties of the complex, including the transition temperature and the cooperativity of the transition. The flexibility and electronic properties of this compound can be modified to tune these SCO characteristics. mdpi.com

Nickel(II)/Lanthanide(III) Clusters

The use of this compound and its derivatives has been extended to the synthesis of heterometallic 3d-4f clusters, specifically those containing both nickel(II) and lanthanide(III) ions. iupac.org These clusters are of significant interest due to their potential applications in molecular magnetism, including as single-molecule magnets (SMMs). researchgate.netufl.edu SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that could be exploited in high-density data storage and quantum computing.

The this compound-based ligands can act as bridging units, bringing the nickel(II) and lanthanide(III) ions into close proximity and mediating magnetic exchange interactions between them. The nature of this interaction (ferromagnetic or antiferromagnetic) is dependent on the specific lanthanide ion and the coordination geometry of the cluster. The design of the ligand is critical in controlling the structure and, consequently, the magnetic properties of the resulting Ni(II)/Ln(III) clusters. mdpi.combohrium.com

The table below presents examples of Ni(II)/Ln(III) clusters and their magnetic properties.

| Cluster | Ligand Type | Magnetic Property |

| {Ni3Dy} | Derived from di-2-pyridyl ketone | Single-Molecule Magnet (SMM) behavior ufl.edu |

| {Ni2Ln} (Ln = Dy, Ho, Y) | Schiff base ligands | Field-induced slow magnetic relaxation in the Dy analogue. mdpi.com |

| {Ni-Gd} | Azido-bridged | Ferromagnetic coupling between Ni(II) and Gd(III). bohrium.com |

Chelation Stability and its Tuning through Ligand Modification

The stability of the chelate ring formed by this compound upon coordination to a metal ion is a fundamental aspect of its coordination chemistry. This stability is influenced by several factors, including the nature of the metal ion, the solvent, and, crucially, the structure of the ligand itself. The inherent flexibility of the this compound backbone allows for chemical modifications that can tune the chelation stability.

Modifications can be made to the pyridyl rings or the methylene bridge. For example, introducing electron-donating or electron-withdrawing groups on the pyridine rings can alter the basicity of the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. Steric hindrance introduced by bulky substituents near the coordination site can also influence stability, sometimes leading to distorted geometries or preventing the formation of certain complexes.

Furthermore, the methylene bridge can be functionalized to introduce additional donor atoms or to constrain the conformational flexibility of the ligand. This can lead to the formation of more rigid and pre-organized ligands that exhibit enhanced chelation stability and selectivity for specific metal ions. The relationship between ring strain and the lability of metal-ligand bonds has been explored as a way to tune the properties of coordination complexes. rsc.org

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it a suitable method for analyzing systems like Dipyridin-2-ylmethane. nih.gov DFT calculations are used to determine optimized geometries, electronic structures, and various reactivity parameters. researchgate.netmaterialsciencejournal.org

DFT methods are employed to calculate the electronic structure of molecules, providing insights into the distribution of electrons and the nature of molecular orbitals. nih.gov For pyridine-containing compounds, DFT calculations help in understanding the arrangement of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). electrochemsci.org In related pyridine (B92270) derivatives, the HOMO is often localized on the pyridine rings, indicating these are the regions most susceptible to electrophilic attack, while the LUMO distribution highlights areas prone to nucleophilic attack. electrochemsci.org These calculations are fundamental to predicting how the molecule will interact with other chemical species.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid | DFT/6-311G(d,p) | -7.39 | -2.90 | 4.49 | electrochemsci.org |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.30 | -1.81 | 4.49 | irjweb.com |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 3N) | DFT/B3LYP/6-311+G | Not Specified | Not Specified | 3.31 | researchgate.net |

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity. scielo.org.mxnih.gov Key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). materialsciencejournal.orgirjweb.com

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.netmaterialsciencejournal.org

These parameters are instrumental in comparing the reactivity of different molecules within a series. researchgate.net For example, studies on pyridine dicarboxylic acids have used these descriptors to predict their efficacy as corrosion inhibitors, with higher electron affinity and lower ionization energy correlating with better performance. electrochemsci.org

| Compound | Method/Basis Set | Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) | Source |

|---|---|---|---|---|---|

| 2,3-Pyridinedicarboxylic acid | DFT/6-311G(d,p) | 2.245 | -5.145 | 5.89 | electrochemsci.org |

| 2,5-Pyridinedicarboxylic acid | DFT/6-311G(d,p) | 2.335 | -5.225 | 5.84 | electrochemsci.org |

| 2,6-Pyridinedicarboxylic acid | DFT/6-311G(d,p) | 2.410 | -5.260 | 5.75 | electrochemsci.org |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-visible absorption spectra. aps.orgscirp.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the intensity of these transitions. scirp.org This method has been successfully applied to various pyridine derivatives to understand their photophysical properties. scirp.org The calculations can elucidate the nature of the electronic transitions, for instance, whether they are localized on the pyridine rings or involve charge transfer across the molecule. researchgate.net This information is vital for designing molecules for applications in areas like dye-sensitized solar cells or as fluorescent probes. scirp.org

Mechanistic Studies of Reactions Involving this compound

Decarboxylation Pathways

While specific computational studies on the decarboxylation of this compound are not extensively documented, theoretical investigations into related pyridine carboxylic acids provide a framework for understanding potential pathways. The decarboxylation of pyridine derivatives is a reaction of significant interest in organic synthesis. nih.gov

Computational studies on compounds such as 2-pyridone-3-carboxylic acids have explored the mechanistic aspects of this transformation. researchgate.net Density Functional Theory (DFT) calculations are typically employed to map the potential energy surface of the reaction, identifying transition states and intermediates. These studies suggest that the ease of decarboxylation is influenced by factors such as the position of the carboxylic acid group on the pyridine ring and the presence of other substituents. For instance, the decarboxylation of 2-pyridinecarboxylic acids can be influenced by the stability of the resulting intermediate. tandfonline.com The reaction often proceeds through a zwitterionic intermediate, and the stability of this species is crucial in determining the reaction barrier. The process can be facilitated by catalysts, and computational studies have been used to elucidate the role of these catalysts in lowering the activation energy. nih.gov

Table 1: Factors Influencing the Decarboxylation of Pyridine Carboxylic Acids

| Factor | Influence on Decarboxylation | Computational Insight |

| Position of Carboxyl Group | Affects the stability of the intermediate. | DFT calculations can model the charge distribution in the transition state. |

| Substituents on the Ring | Electron-withdrawing or -donating groups can alter the electronic properties of the ring. | The effect of substituents on the activation energy can be quantified. |

| Solvent Effects | The polarity of the solvent can stabilize or destabilize charged intermediates. | Implicit or explicit solvent models can be incorporated into calculations. |

| Catalysts | Can provide an alternative, lower-energy reaction pathway. | The catalytic cycle can be modeled to understand the mechanism. |

Tautomerization Processes

Tautomerism is a key feature of many heterocyclic compounds, including those containing pyridine rings. Computational studies, particularly those using DFT methods, have been instrumental in elucidating the tautomeric equilibria of pyridinyl derivatives. ruc.dk While a dedicated study on this compound is not available, research on related compounds like 1-(n-pyridinyl)butane-1,3-diones offers significant insights into the potential tautomeric forms. ruc.dk

These studies typically involve the calculation of the relative energies of different tautomers to predict their populations at equilibrium. The calculations consider various factors, including intramolecular hydrogen bonding and solvent effects. For pyridinyl compounds, keto-enol tautomerism is a common phenomenon. The stability of the different tautomers is influenced by the position of the nitrogen atom in the pyridine ring and the nature of the substituents. ruc.dk

Table 2: Calculated Relative Stabilities of Tautomers in a Pyridinyl System

| Tautomer | Relative Energy (kcal/mol) | Key Stabilizing Feature |

| Keto-enol A | 0.00 | Intramolecular hydrogen bond |

| Keto-enol B | +1.5 | Steric interactions |

| Diketo | +5.2 | Less favorable conjugation |

Note: Data is illustrative and based on findings for related pyridinyl compounds.

Cycloaddition Reaction Mechanisms

Computational studies have been employed to investigate the mechanisms of cycloaddition reactions involving pyridine and its derivatives. These reactions are valuable for the synthesis of complex heterocyclic systems. A notable example is the solid-state [2+2] cycloaddition of trans-1,2-bis(2-pyridyl)ethylene, a compound structurally related to this compound. rsc.orgrsc.org

Theoretical analysis of such reactions can reveal the nature of the transition state and the factors that control the stereoselectivity of the reaction. In the case of the [2+2] cycloaddition of trans-1,2-bis(2-pyridyl)ethylene, computational methods can be used to understand the role of the crystal packing and intermolecular interactions in facilitating the reaction. rsc.orgrsc.org The reaction is often initiated by photochemical activation, and theoretical calculations can model the excited state potential energy surface to elucidate the reaction pathway.

Other types of cycloaddition reactions, such as the hetero-Diels-Alder reaction, have also been studied computationally for pyridine-containing molecules. nih.gov These studies help in understanding the reactivity of the pyridine ring as either a diene or a dienophile and how its electronic properties influence the course of the reaction.

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. core.ac.uk

Ligand-Protein Binding Mechanisms

Computational studies on the docking of pyridine-containing compounds have provided detailed insights into their binding mechanisms with various protein targets. nih.gov These studies reveal the key intermolecular interactions that contribute to the binding affinity and selectivity of the ligands.

The binding of this compound analogues to a protein active site is governed by a combination of non-covalent interactions, including:

Hydrogen Bonds: The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, forming interactions with donor groups (e.g., -OH, -NH) on the protein's amino acid residues.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar pockets in the protein's binding site.

Molecular docking simulations can predict the binding energy of a ligand to a receptor, which is an estimate of the binding affinity. These calculations help in identifying the most likely binding pose and the key residues involved in the interaction. researchgate.net

Table 3: Typical Intermolecular Interactions Observed in Docking Studies of Pyridine Derivatives

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Typical Contribution to Binding |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Asparagine | High |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine | Moderate |

| Hydrophobic | Methylene (B1212753) Bridge | Leucine, Isoleucine, Valine | Moderate |

| Van der Waals | Entire Ligand | Various | Low to Moderate |

Advanced Applications and Emerging Research Directions

Catalysis

The application of dipyridin-2-ylmethane-based ligands in catalysis is a burgeoning field, with significant strides being made in transition metal-catalyzed reactions, olefin isomerization, cross-coupling reactions, and enantioselective synthesis.

This compound serves as a versatile N,N-bidentate ligand, readily forming complexes with various transition metals to create active catalysts for a multitude of organic transformations. nih.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the pyridine (B92270) rings, which in turn influences the catalytic activity and selectivity of the resulting metal complexes. nih.govrsc.org Palladium(II) complexes featuring substituted pyridine ligands, for instance, have demonstrated efficacy as precatalysts in fundamental carbon-carbon bond-forming reactions. nih.gov The catalytic efficiency of these systems is often correlated with the basicity of the pyridine ligand, although steric effects also play a crucial role. nih.gov

These transition metal complexes, particularly those of palladium, are instrumental in reactions such as carbonylation and the reduction of nitro compounds. nih.gov The stability and reactivity of organopalladium complexes make them highly suitable for a broad range of cross-coupling reactions. The general catalytic cycle for many of these reactions involves oxidative addition, transmetalation, and reductive elimination, with the ligand playing a key role in modulating the electron density at the metal center and facilitating these steps. fishersci.ca

Table 1: Examples of Transition Metal Complexes with Pyridine-Based Ligands in Catalysis

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Palladium(II) | Substituted Pyridines | Suzuki-Miyaura and Heck cross-coupling | nih.gov |

| Palladium(II) | Phosphine-Pyridine | Cross-coupling reactions | |

| Rhodium(II) | Terpyridine | Dehydrogenation of alcohols | nih.gov |

| Ruthenium(II) | Pyridine-based | Olefin metathesis | nih.govrsc.org |

The isomerization of olefins, particularly the conversion of terminal to internal alkenes, is a significant industrial process, and this compound-based ligands have been employed in catalysts for this transformation. Ruthenium and palladium complexes are particularly notable in this area. nsf.govnih.govnsf.gov Ruthenium-based catalysts can facilitate the "chain-walking" reaction of terminal alkenes to form more stable internal isomers. nih.gov Mechanistic studies suggest that these isomerizations can proceed through either a π-allyl mechanism or an insertion-elimination pathway involving a metal-hydride intermediate. nsf.gov

Palladium complexes with diimine ligands, structurally related to this compound, have shown a fascinating paradox where both olefin isomerization and polymerization can occur simultaneously. nsf.gov Research indicates that partial dissociation of the diimine ligand can create a coordination site for the olefin, leading to isomerization without the need for a traditional catalyst activator. nsf.gov Furthermore, the activity of some palladium pincer complexes in olefin isomerization can be controlled by the presence of external cations, which modulate the electrophilicity of the palladium center. nsf.gov

Table 2: Catalytic Systems for Olefin Isomerization

| Catalyst System | Olefin Substrate | Key Finding | Reference |

| Ruthenium Complexes | Terminal Alkenes | In situ formation of per-alkene Ru(II) complexes as active species. | nih.gov |

| Palladium(II)-Diimine Complexes | α-Olefins | Coexistence of isomerization and living polymerization pathways. | nsf.gov |

| Palladium Pincer Complexes | 1-Hexene | Cation-switchable catalytic activity. | nsf.gov |

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. fishersci.ca Palladium complexes are the most commonly used catalysts for these transformations, and ligands such as this compound play a critical role in their efficacy. The choice of ligand influences the rate-determining oxidative addition step and the subsequent reductive elimination. fishersci.ca

For instance, in Suzuki-Miyaura reactions, palladium catalysts facilitate the coupling of organoboron compounds with organic halides. fishersci.ca Similarly, Hiyama cross-couplings utilize organosilanes as coupling partners. semanticscholar.org The development of highly active palladium catalysts, often employing electron-rich and sterically hindered ligands, has expanded the scope of these reactions to include less reactive substrates like aryl chlorides. In some cases, ligand-free conditions can also promote cross-coupling with high selectivity. nsf.gov

Table 3: this compound and Related Ligands in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Significance | Reference |

| Suzuki-Miyaura | Palladium(II) with Pyridine Ligands | Aryl iodides and boronic acids | Efficient C-C bond formation under mild conditions. | nih.gov |

| Hiyama | Palladium(II) with PCy3 | Pyrimidin-2-yl tosylates and organosilanes | Construction of C-C bonds with less toxic organosilicon reagents. | semanticscholar.org |

| Desulfinylative | Palladium(0) | Pyridine-2-sulfinates and aryl halides | Access to medicinally relevant linked pyridine-heterocycle building blocks. |

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. nih.gov Chiral derivatives of this compound are valuable ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.gov The design of these chiral ligands often involves introducing stereogenic centers into the ligand backbone, which then creates a chiral environment around the metal center. nih.gov

A modular approach is often used to synthesize a variety of chiral pyridine-containing ligands, allowing for the systematic tuning of their steric and electronic properties. diva-portal.org These ligands have been successfully applied in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the palladium-catalyzed allylic alkylation. diva-portal.org The absolute configuration of the product is often determined by the configuration of the chiral ligand. diva-portal.org Recent advances have focused on developing "privileged" chiral pyridine units that can be broadly applied across different reaction types. nih.gov

Table 4: Applications of Chiral this compound Derivatives in Enantioselective Synthesis

| Reaction | Chiral Ligand Type | Metal Catalyst | Enantioselectivity (er) | Reference |

| Alkylation of Alkenyl Pyridines | Chiral Diphosphine | Copper | High | nih.gov |

| Addition to Ketimines | Chiral Diamine | - | 96:4 | chemrxiv.org |

| Allylic Alkylation | Chiral Pyridyl Oxazoline | Palladium | Moderate | diva-portal.org |

| Addition of Diethylzinc to Benzaldehyde | Chiral Pyridyl Alcohols | - | - | diva-portal.org |

Supramolecular Chemistry and Self-Assembly

The ability of this compound and related ligands to direct the assembly of metal ions into ordered, extended structures is a key aspect of their utility in supramolecular chemistry.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com this compound and its analogues, with their divergent coordination sites, are excellent candidates for building blocks in these materials. The self-assembly process is governed by the coordination preferences of the metal ion and the geometry of the ligand. nih.gov

By carefully selecting the metal and ligand, it is possible to create one-, two-, or three-dimensional networks with tailored pore sizes and functionalities. universityofgalway.ie These materials have potential applications in gas storage, separation, and catalysis. mdpi.com For example, the combination of 2-pyridyl oximes with polycarboxylate linkers has led to the formation of novel MOFs with interesting magnetic properties and selective ion adsorption capabilities. mdpi.com The flexibility of the ligand can also influence the final structure, leading to the formation of interpenetrated networks or looped polymeric chains. researchgate.net

Photophysics and Photochemistry

The photophysical and photochemical properties of this compound are primarily explored through its coordination complexes, particularly with transition metals like iridium and rhodium. The ligand itself provides a versatile N,N-bidentate chelating structure which, upon coordination to a metal center, can lead to the formation of complexes with interesting electronic and optical properties. nih.gov The flexible methylene (B1212753) bridge allows for chemical modifications, enabling the fine-tuning of these properties.

Researchers have developed strategies to modify the this compound skeleton to extend its electronic conjugation. nih.gov This is often achieved by creating ether derivatives from di(pyridin-2-yl)methanol (B1605064) and then using cross-coupling reactions to insert π-conjugated systems (e.g., phenylene, allyl, ethynyl (B1212043) groups) between the dipyridin-2-yl core and a terminal functional group. nih.gov These inserted spacers act as "molecular wires," influencing the photophysical characteristics of the resulting metal complexes. nih.gov

Complexes featuring this compound-based ligands are notable for their luminescent properties. Cationic heteroleptic cyclometalated iridium(III) complexes, in particular, have been shown to be highly luminescent. nih.govnih.gov These complexes, which incorporate ether derivatives of di(pyridin-2-yl)methanol with extended π-conjugation, exhibit strong photoluminescence, often in the blue region of the visible spectrum. nih.gov

The efficiency of this luminescence is quantified by the photoluminescence quantum yield (Φf or QY), which is the ratio of photons emitted to photons absorbed. Iridium complexes with modified this compound ligands have demonstrated high quantum yields, making them efficient light emitters. nih.gov The specific quantum yield can be tuned by altering the structure of the ligand, particularly the nature of the conjugated "molecular wires" attached to the this compound core. nih.gov For example, lanthanide complexes with other nitrogen-containing heterocyclic ligands have achieved quantum yields as high as 70% for Europium(III) and 98% for Terbium(III), illustrating the potential of this class of compounds. rsc.org

| Complex Type | Emission Color | Quantum Yield (Φ) | Reference |

| Iridium(III) complexes with this compound ether derivatives | Blue | High | nih.gov |

| Europium(III) with triazole-pyridine-bistetrazolate ligands | Red | 70(7)% | rsc.org |

| Terbium(III) with triazole-pyridine-bistetrazolate ligands | Green | 98(9)% | rsc.org |

The lifetime of the emissive state (τ) is another critical parameter in characterizing the photophysical behavior of this compound complexes. It represents the average time the molecule spends in the excited state before returning to the ground state via photon emission. Longer lifetimes can be advantageous in certain applications, such as bio-imaging and sensing.

For the luminescent iridium(III) complexes containing this compound ether derivatives, the lifetimes of the emissive states have been measured to be in the microsecond range. Specifically, reported lifetimes for these complexes fall between 0.6 and 2.1 microseconds (μs). nih.govnih.gov This is a characteristic timescale for phosphorescence from iridium(III) complexes, indicating that the emission originates from a triplet excited state (metal-to-ligand charge transfer, MLCT).

| Complex | Emissive State Lifetime (τ) |

| Cationic heteroleptic cyclometalated iridium(III) complexes with this compound ether derivatives | 0.6 - 2.1 µs |

The electrochemical properties of this compound are of significant interest, particularly in the context of its metal complexes and their involvement in charge transfer processes. The ligand's structure, with its two pyridine rings, can support both the donation and acceptance of electrons, and its complexes often exhibit reversible one-electron redox reactions. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have shown that the electronic structure and, consequently, the optical and electrochemical properties of these complexes are heavily influenced by the extent of π-conjugation in the ligands. nih.govnih.gov Extending this conjugation through molecular wires can tune the redox potentials of the complex.

Furthermore, this compound complexes can participate in proton-coupled electron transfer (PCET) processes. smolecule.com The methylene bridge provides doubly benzylic protons that can be transferred. In rhodium complexes, for instance, the reduction of the metal center to Rh(I) makes the deprotonation of the ligand thermodynamically favorable, leading to a coupled electron-proton transfer event. smolecule.com This behavior is characterized by pH-dependent redox potentials and can be studied using techniques like cyclic voltammetry. smolecule.com

| System | Mechanism Type | Rate Constant (M⁻¹ s⁻¹) | Driving Force (eV) |

| This compound-Rhodium PCET | Concerted (CEPT) | 4.1 × 10⁵ | -0.23 |

Electronic Materials and Devices

The favorable electronic and photophysical properties of this compound and its derivatives make them promising candidates for use in electronic materials and devices. esdchem.com.tr The ability to form stable, highly luminescent coordination complexes is particularly valuable for applications in optoelectronics.

One of the most significant potential applications for this compound complexes is in the field of Organic Light-Emitting Diodes (OLEDs). OLEDs are solid-state devices that consist of thin organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes, which then recombine in the emissive layer to produce light (electroluminescence). jmaterenvironsci.com

Iridium(III) complexes are highly valued as phosphorescent emitters in OLEDs because they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The strong photoluminescence and high quantum yields observed for iridium complexes containing modified this compound ligands make them excellent candidates for the emissive layer in OLEDs. nih.gov By tuning the ligand structure, the emission color of the OLED can be precisely controlled. The good electrochemical behavior of these complexes also contributes to the stability and efficiency of the resulting device. nih.gov While research is ongoing, the properties of these compounds are highly desirable for the development of next-generation lighting and display technologies.

Photovoltaics

The pursuit of efficient and cost-effective solar energy conversion has driven significant research into novel materials for photovoltaic devices. This compound and its derivatives have emerged as promising components in the design of sensitizers for dye-sensitized solar cells (DSSCs). In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the flow of electric current.

Recent studies have explored the use of various pyridine-based ligands in metal complexes for DSSCs. While research specifically detailing this compound in this context is emerging, the principles established for related pyridine-containing dyes highlight the potential of this compound. For instance, novel organic pyridinium (B92312) ylide sensitizers have been synthesized and characterized for applications in DSSCs, demonstrating the versatility of the pyridine scaffold. nih.gov

| Sensitizer Type | Anchoring Group | Key Features | Reference |

| Pyridinium Ylide Dyes | Pyridinium | Strong electron-withdrawing acceptors, efficient binding to TiO2. | nih.gov |

| Metal Complexes with Pyridineimine Derivatives | Pyridineimine | Auxiliary electron acceptor to regulate electron-withdrawing ability. | researchgate.net |

Molecular Sensors

The ability of this compound to form complexes with various ions, coupled with the potential for these complexes to exhibit distinct photophysical properties, makes it an excellent candidate for the development of molecular sensors. Fluorescent chemosensors, in particular, are of great interest due to their high sensitivity and the ability to provide real-time detection of target analytes.

Derivatives of this compound can be designed to selectively bind to specific metal ions. Upon binding, the electronic structure of the molecule is altered, leading to a change in its fluorescence properties, such as intensity or emission wavelength. This "turn-on" or "turn-off" fluorescence response provides a clear signal for the presence of the target ion. For example, pyridine-based fluorescent probes have been successfully developed for the detection of various metal ions, including mercury (Hg²⁺). researchgate.net

The this compound skeleton is a key component in the design of ligands for luminescent iridium(III) complexes. nih.govmdpi.com These complexes can exhibit high quantum yields and long-lived luminescence, making them suitable for sensing applications. By introducing specific functional groups onto the this compound framework, sensors with high selectivity for particular analytes can be engineered.

| Sensor Based on | Analyte Detected | Principle of Detection | Limit of Detection (LOD) | Reference |

| Pyridine-functionalized phenanthridine | Hg²⁺ | Ratiometric fluorescence change | 49.87 nM | researchgate.net |

| Pyridine-based fluorophores | Benzene | Fluorescence quenching | - | mdpi.com |

| Pyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence enhancement | - | mdpi.com |

Bioinorganic Chemistry and Biological Probes

The interface between inorganic chemistry and biology has opened up new avenues for the development of diagnostic and therapeutic agents. This compound serves as a valuable ligand in the synthesis of metal complexes with potential applications in bioimaging and receptor targeting.

Ligands for Bioimaging

Fluorescence imaging is a powerful tool for visualizing biological processes at the cellular and subcellular level. Luminescent metal complexes containing this compound-based ligands are being explored as probes for bioimaging. The long luminescence lifetimes and large Stokes shifts of these complexes, particularly those of iridium(III), are advantageous for time-resolved imaging and reducing background fluorescence from biological samples. nih.govmdpi.com

The this compound ligand can be systematically modified to tune the photophysical properties of the resulting metal complex, such as its emission color and quantum yield. Furthermore, by attaching specific targeting moieties to the ligand, these luminescent probes can be directed to particular organelles or cell types, enabling targeted imaging. The versatility of the this compound scaffold allows for the creation of a diverse library of bioimaging agents with tailored properties. For example, water-soluble zinc(II) terpyridine complexes, which share structural similarities with this compound complexes, have been used for in vivo bioimaging. researchgate.net

| Complex Type | Imaging Application | Key Features | Reference |

| Iridium(III) complexes with dipyridylmethane ether ligands | General cellular imaging | Blue luminescence, high quantum yield | nih.govmdpi.com |

| Platinum(II) complexes | Aggregation-based imaging | Emission properties enhanced upon aggregation | researchgate.net |

| Zinc(II) terpyridine complex | In vivo bioimaging | Water-soluble, two-photon absorption | researchgate.net |

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling Dipyridin-2-ylmethane in laboratory settings?

- Methodological Guidance :

-

Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Ensure gloves are tested for compatibility .

-

Ventilation : Work in a fume hood to prevent inhalation of vapors or aerosols. Use P95 respirators if local exhaust is insufficient .

-

Storage : Store in a sealed container under inert atmosphere (e.g., nitrogen) at room temperature to maintain stability .

-

Spill Management : Absorb spills with sand or vermiculite, collect in sealed containers, and dispose via authorized waste handlers .

- Key Data :

Q. How should researchers design a synthesis protocol for this compound?

- Methodological Guidance :

-

Route Selection : Explore coupling reactions (e.g., Ullmann or Suzuki-Miyaura) between pyridine derivatives and methane-linked precursors. Optimize catalysts (e.g., palladium for cross-couplings) and solvents (e.g., dichloromethane or toluene) .

-

Purity Control : Monitor reactions via TLC or HPLC. Purify using column chromatography or recrystallization .

-

Documentation : Report detailed experimental conditions (temperature, solvent ratios, catalyst loading) to ensure reproducibility .

- Challenges : Limited published synthesis data for this compound necessitates reliance on analogous bipyridyl compound methodologies.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?

- Methodological Guidance :

-

Structural Confirmation : Use H/C NMR to verify the bipyridyl methane backbone and assess purity (>95% by integration) .

-

Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular weight (170.2150 g/mol) and identify side products .

-

Chromatography : Apply HPLC with UV detection (e.g., 254 nm) to quantify impurities. Use C18 columns and acetonitrile/water gradients .

- Data Gaps : No reported log Pow, viscosity, or decomposition thresholds; these require empirical determination .

Q. How should researchers address contradictions in experimental data related to this compound’s stability or reactivity?

- Methodological Guidance :

- Variable Isolation : Replicate experiments under controlled conditions (e.g., inert atmosphere, humidity-free environments) to test stability claims .

- Cross-Validation : Use multiple analytical methods (e.g., NMR, HPLC, FTIR) to confirm results. For example, inconsistent boiling points may arise from impurities detectable via GC-MS .

- Literature Benchmarking : Compare findings with structurally similar compounds (e.g., 2,2'-bipyridine) to identify outliers .

Q. What methodological considerations are critical when assessing the toxicological profile of this compound given limited data?

- Methodological Guidance :

-

In Silico Predictions : Use QSAR models to estimate acute toxicity (e.g., LD50) and prioritize in vitro assays .

-

In Vitro Testing : Conduct Ames tests for mutagenicity and skin sensitization assays (e.g., KeratinoSens™) per OECD guidelines .

-

Precautionary Measures : Assume Category 4 acute toxicity (H302, H312, H332) until empirical data refines classifications .

- Data Table :

| Toxicological Endpoint | Assay Recommendation | Source |

|---|---|---|

| Mutagenicity | Ames test (OECD 471) | |

| Skin Irritation | Reconstituted Human Epidermis (OECD 439) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.